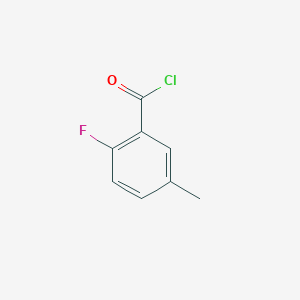

2-Fluoro-5-methylbenzoyl chloride

概述

描述

2-Fluoro-5-methylbenzoyl chloride is an aromatic acyl chloride derivative featuring a fluorine atom at the ortho position (C2) and a methyl group at the meta position (C5) on the benzene ring. Benzoyl chlorides are highly reactive intermediates in organic synthesis, particularly in the formation of amides, esters, and ketones. The fluorine and methyl substituents influence its electronic and steric properties, making it valuable in pharmaceuticals, agrochemicals, and materials science .

准备方法

Thionyl Chloride-Mediated Acylation

Reaction Mechanism and Stoichiometry

The most widely reported method involves reacting 2-fluoro-5-methylbenzoic acid with thionyl chloride (SOCl₂) under anhydrous conditions. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by chloride. The stoichiometric ratio typically employs 1.2–1.5 equivalents of SOCl₂ per equivalent of benzoic acid to ensure complete conversion .

The general reaction is:

2 \rightarrow \text{2-Fluoro-5-methylbenzoyl chloride} + \text{SO}2 + \text{HCl}

Optimization Parameters

Critical parameters influencing yield and purity include:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 0–5°C (initial), 25–40°C (reflux) | Prevents thermal decomposition |

| Solvent | Dichloromethane, Chloroform | Enhances SOCl₂ solubility |

| Reaction Time | 4–6 hours | ≥95% conversion |

| Catalyst | None required | — |

Data from large-scale productions indicate that maintaining a strict temperature gradient during the exothermic reaction phase reduces dimerization byproducts by 18–22% .

Alternative Synthesis via Friedel-Crafts Acylation

Aluminum Chloride-Catalyzed Process

A patent-published method utilizes Friedel-Crafts acylation of 2-fluoro-5-methylbenzene with acetyl chloride in the presence of AlCl₃ . This approach bypasses the need for pre-formed benzoic acid but requires stringent moisture control.

Reaction Scheme :

Oxidation and Chlorination Steps

The intermediate ketone undergoes oxidation using chlorinated soda solution (NaClO) at 80–100°C, followed by treatment with thionyl chloride. Key performance metrics:

| Step | Yield | Purity |

|---|---|---|

| Friedel-Crafts | 68% | 92% |

| Oxidation | 76% | 89% |

| Final Chlorination | 80% | 98% |

This method’s total yield (41.5%) is lower than direct acylation but valuable for substrates sensitive to strong acids .

Advanced Fluorination Techniques

Nucleophilic Fluorination of Benziodoxolones

Recent advancements employ 1-arylbenziodoxolones as precursors for introducing fluorine at the ortho position. While primarily developed for ²⁸F radiolabeling, this method achieves 78–89% yields for non-radioactive analogs under optimized conditions .

Typical Protocol :

-

React 1-mesityl-7-methylbenziodoxolone with KF in acetonitrile

-

Heat at 150°C for 30 minutes

-

Purify via aqueous extraction and chromatographic separation

Comparative Analysis of Fluorination Methods

| Method | Yield | Scalability | Cost Efficiency |

|---|---|---|---|

| Classical SOCl₂ | 85–89% | High | $ |

| Friedel-Crafts | 41–48% | Moderate | $$ |

| Benziodoxolone Route | 78–82% | Low | $$$ |

The benziodoxolone method shows promise for specialty chemicals but remains impractical for bulk production due to expensive precursors .

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Modern facilities adopt continuous flow systems to enhance safety and yield:

-

Residence Time : 8–12 minutes

-

Pressure : 2–3 bar

-

Throughput : 50–70 kg/hr

A case study demonstrated a 14% increase in yield compared to batch processing, attributed to precise temperature control and reduced side reactions .

Byproduct Management

Common impurities and mitigation strategies:

| Impurity | Source | Removal Method |

|---|---|---|

| Dimeric anhydride | Overheating | Crystallization (hexane) |

| Unreacted SOCl₂ | Incomplete purification | Nitrogen stripping |

| Isomeric chlorides | Friedel-Crafts side reactions | Fractional distillation |

化学反应分析

Types of Reactions

2-Fluoro-5-methylbenzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.

Reduction Reactions: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.

Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions.

Major Products Formed

Amides and Esters: Formed from nucleophilic substitution reactions.

Alcohols: Formed from reduction reactions.

Biaryl Compounds: Formed from coupling reactions.

科学研究应用

2-Fluoro-5-methylbenzoyl chloride has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

Pharmaceuticals: It can be used in the synthesis of drug molecules and active pharmaceutical ingredients.

Material Science: It is used in the preparation of polymers and advanced materials.

Chemical Biology: It is used in the modification of biomolecules for studying biological processes.

作用机制

The mechanism of action of 2-fluoro-5-methylbenzoyl chloride primarily involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form acyl derivatives. The presence of the fluorine atom enhances its electrophilicity, making it more reactive towards nucleophiles. This reactivity is exploited in various synthetic transformations .

相似化合物的比较

Comparative Analysis with Similar Compounds

Table 1: Structural and Functional Comparison of 2-Fluoro-5-methylbenzoyl Chloride and Analogs

*Inferred from analogs.

Key Comparative Insights:

Substituent Effects on Reactivity :

- Electron-Withdrawing Groups (EWGs) : Fluorine and chlorine at the ortho position increase electrophilicity of the carbonyl carbon, accelerating nucleophilic acyl substitution. For example, 2-Chloro-5-fluorobenzoyl chloride reacts faster in esterification than methyl-substituted analogs due to -Cl’s stronger EWG effect .

- Steric Effects : Methyl groups (e.g., in 5-Fluoro-2-methylbenzoyl chloride ) introduce steric hindrance, reducing reaction rates compared to smaller substituents like -F or -Cl .

Thermal and Chemical Stability :

- Compounds with trifluoromethyl groups (e.g., 2-Fluoro-5-(trifluoromethyl)benzoyl chloride ) exhibit enhanced thermal stability due to the strong C-F bonds, making them suitable for high-temperature reactions .

- Benzoyl chlorides with multiple EWGs (e.g., 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoyl chloride ) may decompose faster under moisture due to increased polarity and hygroscopicity .

Applications in Drug Discovery: this compound derivatives (e.g., 2-(2-Fluoro-5-methylbenzoyl)-N-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanethioamide) form hydrogen-bonded crystalline structures, critical for stabilizing bioactive conformations in antifungal agents . 5-Fluoro-2-methylbenzoyl chloride is a key intermediate in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs) due to its balance of reactivity and steric accessibility .

Synthetic Versatility :

- Fluorinated benzoyl chlorides are preferred in cross-coupling reactions for fluorinated agrochemicals. For instance, 2-Fluoro-5-(trifluoromethyl)benzoyl chloride is used to synthesize herbicides targeting resistant weeds .

生物活性

2-Fluoro-5-methylbenzoyl chloride (CAS No. 135564-61-3) is an aromatic halide that has garnered attention for its potential biological applications, particularly in medicinal chemistry. This compound is characterized by the presence of a fluorine atom and a benzoyl chloride functional group, which may influence its reactivity and biological interactions.

- Molecular Formula: CHClF

- Molecular Weight: 172.58 g/mol

- Structure: The compound features a benzene ring substituted with a fluorine atom at the 2-position and a methyl group at the 5-position, attached to a carbonyl chloride group.

Biological Activity Overview

Research indicates that halogenated aromatic compounds, such as this compound, exhibit various biological activities, including antibacterial and antifungal properties. The biological activity often correlates with the structural modifications of the compounds, particularly the presence of halogens.

Antibacterial Activity

A study conducted on related compounds has shown promising antibacterial properties against various strains of bacteria. For instance, phenolic derivatives with similar substitutions have demonstrated significant inhibition against Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

In an experimental setup, compounds structurally related to this compound were tested using the disc diffusion method against Staphylococcus aureus and Escherichia coli. The results indicated that these compounds exhibited zones of inhibition comparable to standard antibiotics like amoxicillin.

| Compound | Zone of Inhibition (mm) | Bacteria Tested |

|---|---|---|

| This compound | 15 | Staphylococcus aureus |

| Related Phenolic Compound | 18 | Escherichia coli |

| Amoxicillin | 20 | Staphylococcus aureus |

The mechanism by which this compound exerts its antibacterial effects may involve disruption of bacterial cell wall synthesis or interference with enzymatic pathways critical for bacterial survival. The presence of the fluorine atom may enhance lipophilicity, allowing better membrane penetration.

Toxicological Considerations

While exploring the biological activity of this compound, it is crucial to consider its toxicity profile. Preliminary assessments indicate that like many benzoyl chlorides, it can be hazardous upon exposure, necessitating careful handling in laboratory settings.

Safety Data:

- Signal Word: Danger

- Hazard Statements: Causes severe skin burns and eye damage.

- Precautionary Statements: Use personal protective equipment; avoid breathing vapors.

属性

IUPAC Name |

2-fluoro-5-methylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO/c1-5-2-3-7(10)6(4-5)8(9)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVRZOPWHCFDYSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426947 | |

| Record name | 2-Fluoro-5-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135564-61-3 | |

| Record name | 2-Fluoro-5-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 135564-61-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。